1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene
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Overview
Description
1,3-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets such as enzymes and receptors. The oxygen bridge and methyl groups play a crucial role in its binding affinity and specificity. For example, in enzyme inhibition, the compound may form hydrogen bonds and hydrophobic interactions with the active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and substitution pattern.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A related compound with additional functional groups that influence its reactivity and applications.
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene: Similar in structure but with different substitution, affecting its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
412021-38-6 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12O/c1-6-3-4-7-8(2,5-6)9-7/h3,7H,4-5H2,1-2H3 |
InChI Key |
GDXKXYSWYRXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)(O2)C |
Origin of Product |
United States |
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